tert-Butyl (R)-2-methyl-6-methylene-1,4-oxazepane-4-carboxylate
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Overview
Description
tert-Butyl ®-2-methyl-6-methylene-1,4-oxazepane-4-carboxylate is a synthetic organic compound that belongs to the class of oxazepanes This compound is characterized by the presence of a tert-butyl group, a methylene group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-methyl-6-methylene-1,4-oxazepane-4-carboxylate typically involves the reaction of a suitable oxazepane precursor with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of tert-Butyl ®-2-methyl-6-methylene-1,4-oxazepane-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the oxazepane precursor in a more sustainable and scalable manner .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-methyl-6-methylene-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require strong acids or bases, depending on the desired functional group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted oxazepane derivatives.
Scientific Research Applications
tert-Butyl ®-2-methyl-6-methylene-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-methyl-6-methylene-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]phenylcarbamate
- tert-Butyl 4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]phenylcarbamate
- tert-Butyl 4-[(E)-2-(4-methoxyphenyl)ethenyl]phenylcarbamate
Uniqueness
tert-Butyl ®-2-methyl-6-methylene-1,4-oxazepane-4-carboxylate is unique due to its specific structural features, such as the presence of both a methylene group and a carboxylate ester.
Properties
Molecular Formula |
C12H21NO3 |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (2R)-2-methyl-6-methylidene-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-9-6-13(7-10(2)15-8-9)11(14)16-12(3,4)5/h10H,1,6-8H2,2-5H3/t10-/m1/s1 |
InChI Key |
VOKJPOOPJPTOAC-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1CN(CC(=C)CO1)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CC(=C)CO1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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